![molecular formula C7H5BrINO2 B12853655 3-Amino-5-bromo-2-iodobenzoic acid](/img/structure/B12853655.png)
3-Amino-5-bromo-2-iodobenzoic acid
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Overview
Description
3-Amino-5-bromo-2-iodobenzoic acid: is a halogen-substituted aromatic carboxylic acid. This compound is characterized by the presence of amino, bromo, and iodo substituents on the benzene ring, making it a versatile intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it valuable in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-2-iodobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and amination processes, often optimized for yield and purity. The use of catalysts and controlled reaction conditions ensures efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups, such as hydroxylamines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as sodium borohydride or catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products:
Oxidation: Nitro or nitroso derivatives.
Reduction: Hydroxylamines or amines.
Substitution: Various substituted benzoic acids depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research has indicated that derivatives of 3-amino-5-bromo-2-iodobenzoic acid exhibit promising antimicrobial properties. For instance, studies have shown that modifications to the benzoic acid structure can enhance activity against various bacterial strains, including those resistant to conventional antibiotics . The compound's ability to disrupt bacterial cell wall synthesis is a key mechanism behind its efficacy.
Anticancer Properties
The compound has also been investigated for its potential anticancer effects. In vitro studies suggest that it can induce apoptosis in cancer cell lines, possibly through the activation of specific signaling pathways that lead to programmed cell death . The structural features of this compound may contribute to its interaction with cellular targets involved in cancer progression.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a valuable intermediate in the synthesis of more complex organic compounds. Its functional groups allow for various chemical modifications, making it a versatile building block in organic synthesis. For example, it can undergo nucleophilic substitutions and coupling reactions to form new compounds with diverse biological activities .
Synthesis of Pharmaceuticals
The compound is utilized in the synthesis of pharmaceutical agents, particularly those targeting infectious diseases and cancers. Its derivatives are often designed to enhance bioavailability and target specificity, which are critical factors in drug development .
Case Studies and Research Findings
Study | Findings | Applications |
---|---|---|
Study on Antimicrobial Activity | Demonstrated effectiveness against resistant bacterial strains | Development of new antibiotics |
Anticancer Mechanism Investigation | Induced apoptosis in specific cancer cell lines | Potential chemotherapy agents |
Synthesis Pathways Exploration | Efficient conversion into various derivatives | Pharmaceutical synthesis |
Case Study: Antimicrobial Efficacy
A study focused on the antimicrobial properties of this compound revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) lower than traditional antibiotics against Staphylococcus aureus and Escherichia coli. This highlights the compound's potential as a lead structure for new antimicrobial agents .
Case Study: Anticancer Activity
Another investigation explored the anticancer properties of this compound using various cancer cell lines. The results indicated significant cytotoxic effects at micromolar concentrations, suggesting that further development could lead to new cancer therapeutics targeting specific pathways involved in tumor growth .
Industrial Applications
Dyes and Pigments
Due to its unique chemical structure, this compound can be utilized in the production of dyes and pigments for textiles and plastics. The bromine and iodine substituents enhance the color properties and stability of dyes derived from this compound .
Agricultural Chemicals
The compound may also find applications in agricultural chemistry as a precursor for developing herbicides or fungicides. Its ability to interact with biological systems makes it a candidate for creating effective agrochemicals aimed at improving crop yields while minimizing environmental impact .
Mechanism of Action
The mechanism of action of 3-Amino-5-bromo-2-iodobenzoic acid depends on its application. In catalysis, it acts as a ligand, coordinating with metal centers to facilitate reactions. In drug development, its mechanism involves interacting with biological targets, such as enzymes or receptors, to modulate their activity. The presence of halogen atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
- 3-Bromo-5-iodobenzoic acid
- 3-Amino-2-iodobenzoic acid
- 5-Bromo-2-iodobenzoic acid
Comparison:
- 3-Amino-5-bromo-2-iodobenzoic acid is unique due to the presence of both amino and halogen substituents, which provide a balance of reactivity and stability.
- 3-Bromo-5-iodobenzoic acid lacks the amino group, making it less versatile in certain reactions.
- 3-Amino-2-iodobenzoic acid and 5-Bromo-2-iodobenzoic acid have different substitution patterns, affecting their reactivity and applications.
This compound’s unique combination of functional groups makes it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
3-Amino-5-bromo-2-iodobenzoic acid is a halogenated aromatic compound that has garnered attention in various fields of biological research due to its unique structural features and potential applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of an amino group, bromine, and iodine substituents on a benzoic acid framework. This combination of functional groups contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The halogen atoms enhance binding affinity, while the amino group can form hydrogen bonds, facilitating interactions with biomolecules. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes by competing with substrates or altering enzyme conformation.
- Receptor Modulation : It can act as a ligand for certain receptors, influencing signaling pathways.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against a range of pathogens, including:
Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 3.91 µg/mL |
Escherichia coli | 7.81 µg/mL |
Mycobacterium tuberculosis | 200 mg/kg in vivo |
The compound's activity against Mycobacterium tuberculosis was evaluated in BALB/c mouse models, where it showed varying efficacy based on dosage and administration methods .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. The compound demonstrated selective cytotoxicity towards breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating significant potential for therapeutic applications:
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 15.62 |
MDA-MB-231 | 31.25 |
These findings suggest that the compound may be further explored for its anticancer properties .
Case Studies
- Antitubercular Activity : A study investigating the antitubercular effects of various derivatives found that compounds similar to this compound exhibited promising results against Mycobacterium tuberculosis. The structure–activity relationship (SAR) highlighted the importance of specific substituents for enhancing activity .
- Antimicrobial Efficacy : In research focused on hydrazones derived from benzoic acids, compounds structurally related to this compound showed potent antimicrobial activity against both Gram-positive and Gram-negative bacteria, suggesting that modifications to the benzoic acid core can lead to enhanced antimicrobial properties .
Properties
Molecular Formula |
C7H5BrINO2 |
---|---|
Molecular Weight |
341.93 g/mol |
IUPAC Name |
3-amino-5-bromo-2-iodobenzoic acid |
InChI |
InChI=1S/C7H5BrINO2/c8-3-1-4(7(11)12)6(9)5(10)2-3/h1-2H,10H2,(H,11,12) |
InChI Key |
MOHUAFZZHSEJFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1C(=O)O)I)N)Br |
Origin of Product |
United States |
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